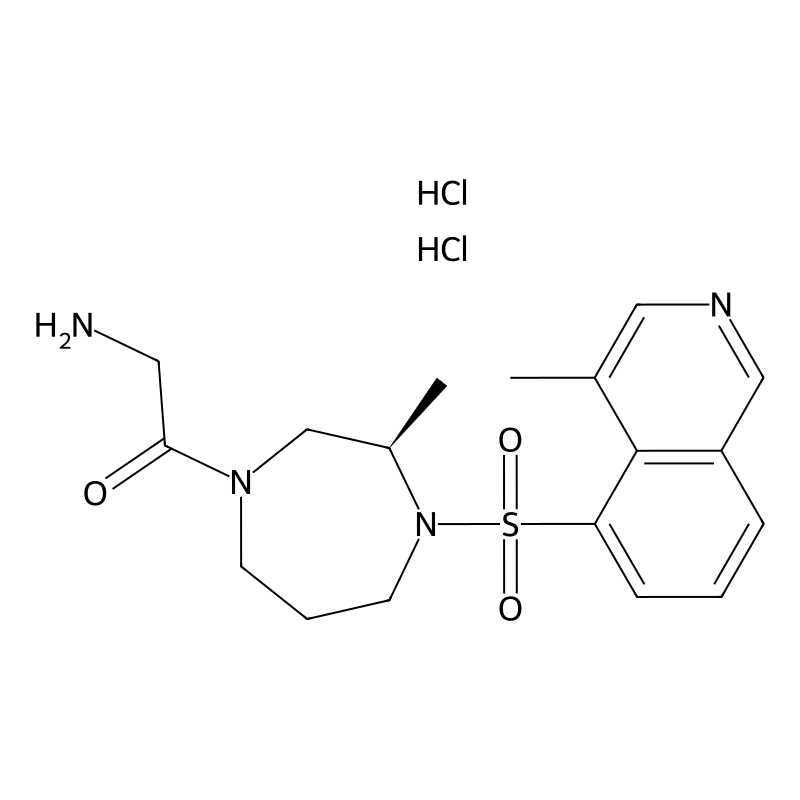

(S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride is a complex organic compound with the molecular formula CHNOS and a CAS number of 913844-46-9. This compound features a sulfonyl group attached to a diazepane ring, which is further substituted with an isoquinoline moiety. Its structure indicates potential for diverse biological activities, particularly in medicinal chemistry.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As a dihydrochloride salt, it can undergo protonation and deprotonation, influencing its solubility and reactivity.

- Condensation Reactions: The presence of the amino group allows for potential condensation with carbonyl compounds, forming imines or amides.

Research indicates that this compound may exhibit significant biological activity due to its structural components. The sulfonamide moiety is known for its antibacterial properties, while the isoquinoline structure can contribute to neuroactive effects. Preliminary studies suggest potential applications in:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Neurological Effects: Isoquinolines are often studied for their effects on the central nervous system, potentially influencing mood and cognition.

The synthesis of (S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride typically involves multi-step organic synthesis techniques:

- Formation of the Diazepane Ring: Starting from a suitable precursor, the diazepane ring can be formed through cyclization reactions.

- Sulfonylation: The introduction of the sulfonyl group can be achieved using sulfonyl chlorides or sulfonic acids under basic conditions.

- Isoquinoline Attachment: The isoquinoline moiety is usually introduced via coupling reactions with appropriate derivatives.

- Final Salt Formation: The dihydrochloride salt is formed by reacting the free base with hydrochloric acid.

This compound has potential applications in several fields:

- Pharmaceutical Development: Due to its unique structure and biological activity, it could serve as a lead compound in drug discovery for treating infections or neurological disorders.

- Research Tool: It may be used in pharmacological studies to explore mechanisms of action related to its isoquinoline and sulfonamide components.

Interaction studies are crucial for understanding how (S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride interacts with biological systems:

- Receptor Binding Studies: Investigating how this compound binds to neurotransmitter receptors could elucidate its potential effects on the nervous system.

- Enzyme Inhibition Tests: Assessing its ability to inhibit specific enzymes involved in bacterial metabolism could highlight its antibacterial properties.

Similar Compounds

Several compounds share structural similarities with (S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methylisoquinoline | Isoquinoline core | Neuroactive properties |

| Sulfanilamide | Sulfonamide group | Antibacterial activity |

| Diazepam | Diazepane structure | Anxiolytic effects |

Uniqueness

The unique combination of the isoquinoline moiety with a sulfonamide functional group in this compound sets it apart from others. This structural diversity may enhance its pharmacological profile compared to similar compounds that lack such combinations.